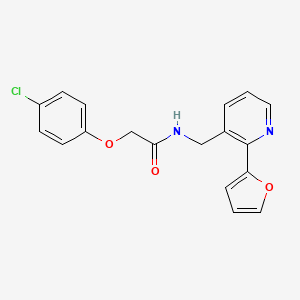

2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Description

2-(4-Chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group linked to an acetamide scaffold, which is further substituted with a pyridinylmethyl moiety bearing a furan-2-yl group. Notably, derivatives of this compound class, such as those disclosed in WO2019008507A1, have been investigated as ATF4 inhibitors for treating cancer and other diseases .

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-14-5-7-15(8-6-14)24-12-17(22)21-11-13-3-1-9-20-18(13)16-4-2-10-23-16/h1-10H,11-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFADZQGYYRGCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves the following steps:

Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.

Coupling with the pyridine derivative: The 4-chlorophenoxyacetyl chloride is then reacted with 2-(furan-2-yl)pyridine-3-methanamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Substituted chlorophenoxy derivatives.

Applications De Recherche Scientifique

2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyridine-Containing Acetamides in Antiviral Research

Several pyridine-based acetamides, including 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) and 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ), have been studied as SARS-CoV-2 main protease inhibitors. These compounds exhibit binding affinities better than −22 kcal/mol, driven by interactions between the pyridine ring and HIS163 in the enzyme’s lateral pocket, alongside hydrogen bonds with ASN142 and GLN189 . In contrast, the target compound replaces the pyridine’s methyl or cyano substituents with a furan-2-yl group.

Table 1: Key Structural and Binding Differences

| Compound | Key Substituents | Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| Target Compound | Furan-2-yl, 4-chlorophenoxy | ATF4 (hypothesized) | Not reported | Likely H-bond with polar residues |

| 5RH2 (5RG1 complex) | 3-Chlorophenyl, 4-methylpyridine | SARS-CoV-2 main protease | −22.5 | HIS163, ASN142, GLN189 |

| 2-(4-Chloro-3-methylphenoxy)-N-...* | Oxazolo[4,5-b]pyridine | Undisclosed | Not reported | Heterocyclic π-π stacking |

| N-(3-Chloro-4-fluorophenyl)-2-...† | Naphthalene, chloro-fluoro phenyl | N/A | N/A | N–H···O hydrogen bonds |

Chlorophenyl-Substituted Acetamides in Coordination Chemistry

N-Substituted 2-arylacetamides, such as N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, exhibit structural similarities to benzylpenicillin and demonstrate strong coordination abilities with metal ions . These compounds form hydrogen-bonded dimers (R22(10) type) and exhibit dihedral angles between aromatic rings (e.g., 60.5° in ).

Heterocyclic Modifications and Bioactivity

Compounds like 2-((3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl)-N-(2-(trifluoromethyl)phenyl)acetamide () incorporate sulfur-containing heterocycles (thienopyrimidine) and trifluoromethyl groups, enhancing metabolic stability and target affinity.

Activité Biologique

2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chlorophenoxy group, a furan moiety, and a pyridine derivative, which may contribute to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide is , with a molecular weight of approximately 370.8 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H19ClN2O3 |

| Molecular Weight | 370.8 g/mol |

| CAS Number | 2034593-11-6 |

Synthesis

The synthesis of 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves several steps:

- Formation of the chlorophenoxy intermediate : This is achieved by reacting 4-chlorophenol with an acylating agent.

- Synthesis of the furan-pyridine intermediate : The furan ring is formed and subsequently attached to a pyridine ring.

- Coupling of intermediates : The final step involves coupling the chlorophenoxy intermediate with the furan-pyridine intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Biological Activity

Research indicates that 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide exhibits various biological activities, including:

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant growth-inhibitory effects on cancer cell lines. For instance, analogs containing chlorophenoxy groups have demonstrated IC50 values in the nanomolar range against various cancer cell lines . The specific mechanisms may involve:

- Inhibition of cell proliferation : Targeting specific pathways involved in cell cycle regulation.

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

Antimicrobial Activity

Compounds structurally related to 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial potency by increasing the compound's lipophilicity, facilitating membrane penetration .

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it interacts with specific biological targets such as enzymes or receptors involved in critical cellular processes. Potential targets include:

- Kinases : Involved in signaling pathways regulating cell growth.

- DNA synthesis enzymes : Impairing DNA replication in rapidly dividing cells.

Case Studies and Research Findings

- Case Study on Anticancer Activity :

- Antimicrobial Evaluation :

- A series of tests conducted on related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the chlorophenoxy group can enhance activity against specific bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.